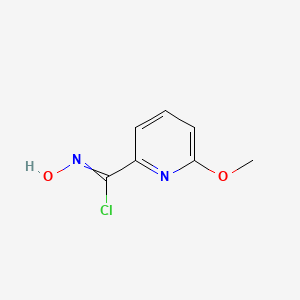
N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride is a chemical compound with the molecular formula C7H7ClN2O2. It is known for its unique structure and properties, which make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbimidoyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Major products formed from these reactions include various substituted pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride
- N-Hydroxy-5-methoxypyridine-2-carbimidoyl Chloride
Uniqueness
N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
N-hydroxy-6-methoxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-4-2-3-5(9-6)7(8)10-11/h2-4,11H,1H3 |
InChI Key |
HZXLKKXTFVPUCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


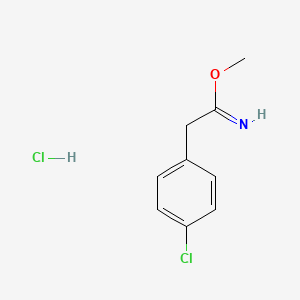
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)

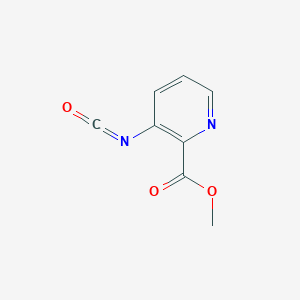


![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)

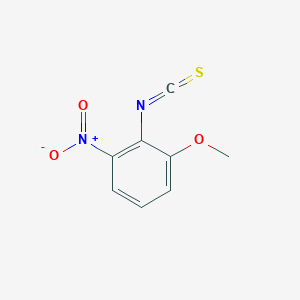

![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)
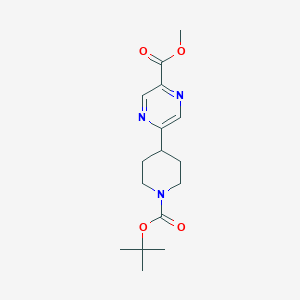

![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)
